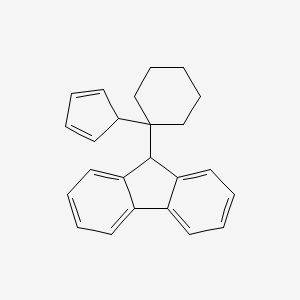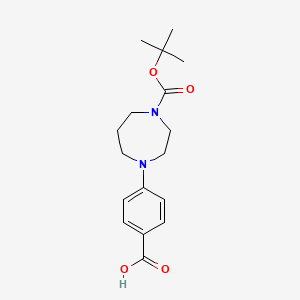
1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane (CPCF) is an organometallic compound that has been widely studied in recent years due to its unique properties and potential applications in various fields such as catalysis, materials science, and drug delivery. CPCF is a cyclopentadienyl-fluorenyl-cyclohexane (CPCF) derivative of a cyclopentadienyl-cyclohexane (CPC) molecule. CPCF is composed of two aromatic rings, one cyclopentadienyl ring and one fluorenyl ring, linked together by a single carbon-carbon bond. The cyclopentadienyl ring is linked to the fluorenyl ring by a single carbon-carbon bond, and the cyclohexane ring is linked to the cyclopentadienyl ring by a single carbon-carbon bond. CPCF has a molecular weight of 268.4 g/mol and a melting point of ~80°C.
Applications De Recherche Scientifique
1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane has been used as a model compound in various scientific research studies. It has been used to investigate the structure-activity relationship of organometallic compounds, to study the mechanism of action of organometallic compounds, and to develop new catalysts. 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane has also been used in the synthesis of new materials, such as polymers and nanomaterials, and in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane is not fully understood. However, it is believed that the cyclopentadienyl ring of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane can act as a Lewis acid, accepting electrons from the fluorenyl ring, which acts as a Lewis base. This electron transfer results in the formation of a new bond between the two aromatic rings, resulting in the formation of the 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane are not well understood. However, it has been suggested that 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane may have an inhibitory effect on certain enzymes and proteins, such as cytochrome P450 enzymes and cyclooxygenase enzymes. It has also been suggested that 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane may have an effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in air. It also has a low toxicity and is readily soluble in common organic solvents. However, there are also some limitations to using 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane in laboratory experiments. It is not very reactive and has a low solubility in water.
Orientations Futures
There are several potential future directions for research on 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane. These include further investigation into its mechanism of action, its potential applications in drug delivery systems, its potential use in materials science, and its potential use in catalysis. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Furthermore, research into its synthesis and stability could lead to the development of more efficient and cost-effective methods of synthesizing 1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane.
Méthodes De Synthèse
1-(Cyclopentadienyl)-1-(9-fluorenyl)cyclohexane can be synthesized via a variety of methods including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of a halide or a triflate with an organoboron compound. The Heck reaction is a palladium-catalyzed reaction that involves the reaction of an alkyl halide with an alkene. The Sonogashira coupling reaction is a copper-catalyzed reaction that involves the reaction of an alkyl halide with an alkynyl halide.
Propriétés
IUPAC Name |
9-(1-cyclopenta-2,4-dien-1-ylcyclohexyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-8-16-24(17-9-1,18-10-2-3-11-18)23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h2-7,10-15,18,23H,1,8-9,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSXTUHXITFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2C=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579043 |
Source


|
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138194-05-5 |
Source


|
| Record name | 9-[1-(Cyclopenta-2,4-dien-1-yl)cyclohexyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














